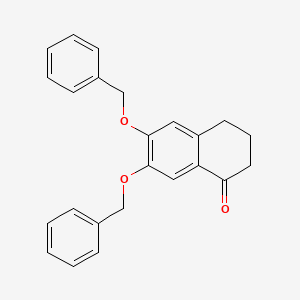
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Reaction Conditions: The naphthalene derivative undergoes a series of reactions, including alkylation, reduction, and etherification, to introduce the phenylmethoxy groups.
Catalysts and Reagents: Common reagents include strong bases like sodium hydride, reducing agents like lithium aluminum hydride, and phenylmethanol for the etherification step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts such as palladium on carbon can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1(2H)-Naphthalenone, 3,4-dihydro-6,7-dimethoxy-: Similar structure but with methoxy groups instead of phenylmethoxy groups.
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(ethoxy)-: Similar structure with ethoxy groups.
1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(methoxy)-: Another similar compound with methoxy groups.
Uniqueness
The presence of phenylmethoxy groups in 1(2H)-Naphthalenone, 3,4-dihydro-6,7-bis(phenylmethoxy)- imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
119034-87-6 |
|---|---|
Fórmula molecular |
C24H22O3 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
6,7-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C24H22O3/c25-22-13-7-12-20-14-23(26-16-18-8-3-1-4-9-18)24(15-21(20)22)27-17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2 |
Clave InChI |
AKVBZPZIYYHNKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(C=C2C(=O)C1)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


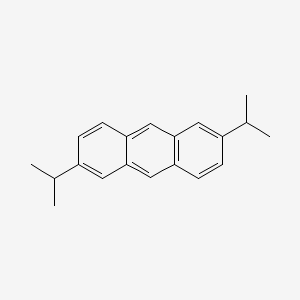

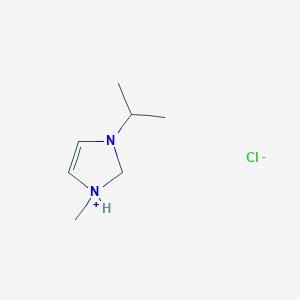
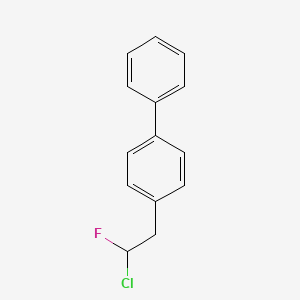
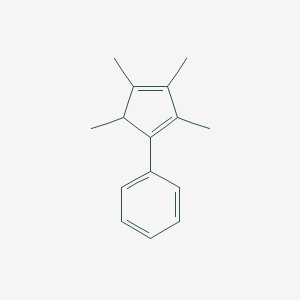

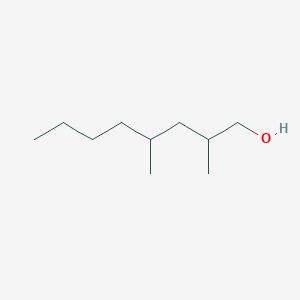
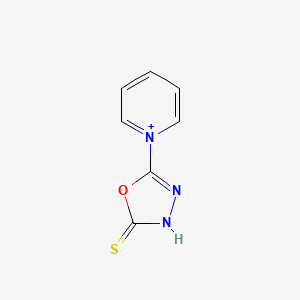
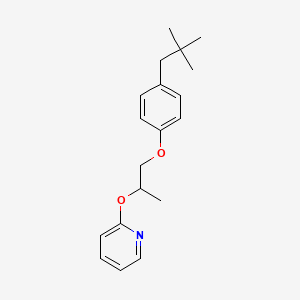
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
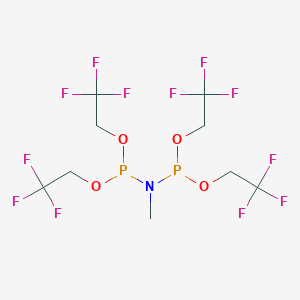
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
